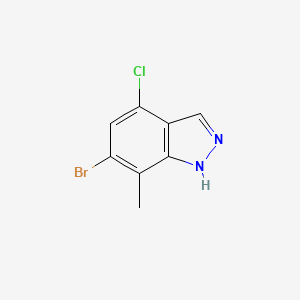
1,1'-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole) is a compound that features a trifluoromethyl group attached to a phenylene ring, which is further connected to two imidazole rings
Méthodes De Préparation
The synthesis of 1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-(trifluoromethyl)-1,3-phenylenediamine.
Cyclization: The diamine undergoes cyclization with glyoxal or other suitable aldehydes to form the imidazole rings.
Analyse Des Réactions Chimiques
1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole rings can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions: Typical reagents include trifluoromethylating agents, oxidizing agents, and reducing agents. .
Applications De Recherche Scientifique
1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: It affects pathways related to cell growth, apoptosis, and microbial metabolism, making it effective against a range of pathogens.
Comparaison Avec Des Composés Similaires
1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole) can be compared with other similar compounds:
Propriétés
Formule moléculaire |
C13H9F3N4 |
|---|---|
Poids moléculaire |
278.23 g/mol |
Nom IUPAC |
1-[3-imidazol-1-yl-5-(trifluoromethyl)phenyl]imidazole |
InChI |
InChI=1S/C13H9F3N4/c14-13(15,16)10-5-11(19-3-1-17-8-19)7-12(6-10)20-4-2-18-9-20/h1-9H |
Clé InChI |
TXIUSTMQRBRRIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=N1)C2=CC(=CC(=C2)C(F)(F)F)N3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


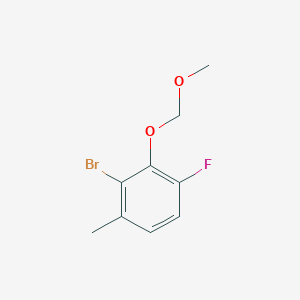
![5-bromo-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11761045.png)
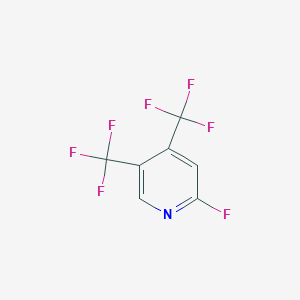
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11761050.png)
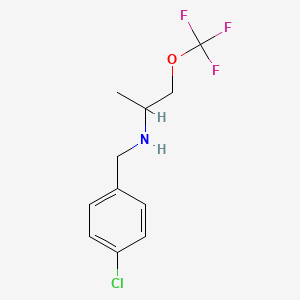
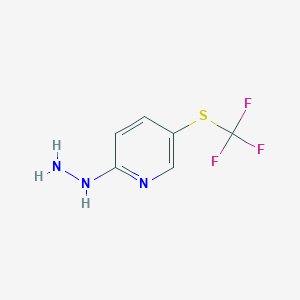
![Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B11761064.png)
![7-Bromo-5,5-dimethyl-5h-indeno[1,2-b]pyridine](/img/structure/B11761075.png)
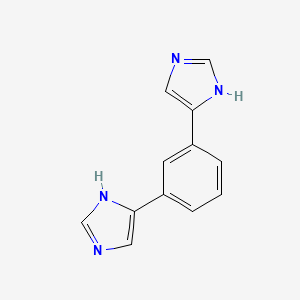

![(6-Methoxybenzo[d]thiazol-2-yl)methanamine](/img/structure/B11761106.png)
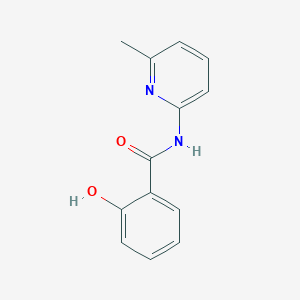
![[4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic acid](/img/structure/B11761116.png)
